molecular formula C11H14FNO2 B2926822 [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol CAS No. 1296310-49-0

[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol

Cat. No.: B2926822
CAS No.: 1296310-49-0
M. Wt: 211.236
InChI Key: XCYHBFVMBFXUBO-UHFFFAOYSA-N
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Description

[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol (CAS 1296310-49-0) is a chemical compound of interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate, particularly in the development of novel pharmacologically active molecules. The compound features both a morpholine ring and a fluorinated phenyl group, a structural motif commonly found in compounds investigated for their activity against various biological targets. For instance, structurally related morpholinyl-phenyl compounds are recognized in scientific literature as key scaffolds in the design and synthesis of potential Kv1.5 potassium channel inhibitors, which are being explored as therapeutic agents for atrial fibrillation . The presence of the benzyl alcohol functional group makes this compound a valuable precursor for further chemical transformations, allowing researchers to efficiently build more complex molecular architectures. This product is intended for research purposes as a building block in drug discovery programs and other chemical synthesis applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-5-morpholin-4-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-10-5-9(8-14)6-11(7-10)13-1-3-15-4-2-13/h5-7,14H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYHBFVMBFXUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol typically involves the following steps:

Chemical Reactions Analysis

[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol: undergoes various chemical reactions, including:

Scientific Research Applications

[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol: has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their differences:

Compound Name Substituents/R-Groups Molecular Weight Key Applications/Findings Reference
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol -F, -morpholine, -CH₂OH 225.23 g/mol Antibacterial oxazolidinones (low activity)
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol -Cl, -OCF₃, -CH₂OH 240.62 g/mol Intermediate for agrochemicals
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol -F (×2), -C₆H₄F, -CH₂OH 230.21 g/mol Building block for fluorinated aromatics
{3-[2-(Morpholin-4-yl)pyrimidin-5-yl]phenyl}methanol Morpholine-pyrimidine hybrid, -CH₂OH 270.30 g/mol Kinase inhibitor precursors
[3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol -Cl (×2), isopropyl, -CH₂OH 316.62 g/mol Antifungal/antibacterial research

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility .
  • Morpholine-containing derivatives exhibit improved pharmacokinetic profiles due to the morpholine ring’s polarity and hydrogen-bonding capacity .
  • Fluorine substitution at the 3-position enhances target binding affinity in receptor modulators (e.g., GPR183) .

Reactivity Trends :

  • The hydroxymethyl (-CH₂OH) group facilitates further functionalization (e.g., esterification, oxidation to aldehydes).
  • Morpholine and pyrimidine hybrids exhibit enhanced stability under acidic conditions compared to pyridine analogues .

Physicochemical Properties

  • LogP Values: this compound: ~1.2 (moderate lipophilicity). [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol: ~3.5 (highly lipophilic due to Cl and isopropyl groups) .
  • Solubility : Morpholine derivatives show improved aqueous solubility (>10 mg/mL) compared to trifluoromethyl-substituted analogues (<2 mg/mL) .

Biological Activity

[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H14_{14}F1_{1}N1_{1}O1_{1} and a molecular weight of approximately 225.25 g/mol. Its structure includes a phenolic hydroxyl group and a morpholine ring, which are crucial for its biological activity.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The fluorinated structure enhances binding affinity to target proteins, which may lead to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It might bind to receptors that regulate cellular signaling pathways, influencing cell growth and survival.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A431< 10EGFR inhibition
Jurkat< 5Induction of apoptosis
HT29< 15Cell cycle arrest

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Experimental models suggest that it can downregulate pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on A431 cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests enhanced efficacy against certain cancer types.
  • Molecular Dynamics Simulations : Simulations indicated strong interactions between the compound and the EGFR protein, highlighting its potential as a targeted therapy for EGFR-mutant cancers.
  • Animal Models : In vivo studies using xenograft models demonstrated that the compound effectively reduced tumor size compared to control groups, further supporting its anticancer potential.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-fluorination or side reactions.
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.

How can researchers address discrepancies in NMR data for this compound?

Advanced
Contradictions in NMR spectra (e.g., unexpected splitting or integration) may arise from:

  • Dynamic Effects : Morpholine’s conformational flexibility can cause signal broadening. Use variable-temperature NMR (VT-NMR) to stabilize conformers and resolve splitting .
  • Residual Solvent or Impurities : Purify via column chromatography (silica gel, EtOAc/hexane) or recrystallization (methanol/water) to remove byproducts. Validate purity with HPLC (e.g., retention time analysis under SMD-TFA05 conditions) .
  • Stereoelectronic Interactions : Fluorine’s strong electronegativity deshields adjacent protons. Compare experimental shifts with DFT-calculated NMR (e.g., B3LYP/6-311+G(d,p)) to assign peaks accurately .

What strategies are effective for resolving racemic mixtures of this compound?

Advanced
Chiral resolution methods include:

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) and isopropanol/hexane mobile phases .
  • Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., (+)-camphorsulfonic acid) in ethanol, then selectively crystallize the diastereomers .
  • Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

How does this compound interact with biological targets like GPR183?

Advanced
The compound’s morpholine and fluorophenyl groups enhance binding to hydrophobic pockets in proteins. In GPR183 studies:

  • Ligand Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with the oxysterol-binding site. The hydroxymethyl group may form hydrogen bonds with Thr108 or Ser272 residues .
  • Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells transfected with GPR183. Use 7α,25-OHC as a positive control and compare IC50 values .
  • SAR Studies : Synthesize analogs (e.g., replacing morpholine with piperazine) to assess the role of the morpholin-4-yl group in receptor activation .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • LCMS : Confirm molecular weight (e.g., m/z 226 [M+H]+) and detect impurities. Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients .
  • FT-IR : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C-F at ~1200 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement. Submit data to the Cambridge Structural Database (CSD) .

How can computational methods aid in predicting the reactivity of this compound?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict reaction pathways (e.g., electrophilic substitution at the para position) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to study aggregation or stability. Use GROMACS with OPLS-AA force fields .
  • Retrosynthetic AI Tools : Platforms like Chematica can propose novel routes using available precursors (e.g., 3-fluoro-5-nitrophenol) .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced

  • Exothermic Reactions : Fluorination with KF/DMSO requires controlled heating (≤80°C) to prevent runaway reactions. Use jacketed reactors with cooling loops .
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 120°C) may degrade the product. Switch to flash chromatography or continuous crystallization .
  • Regioselectivity : Competing substitution at the 2- or 4-positions can occur. Introduce directing groups (e.g., boronates) to enhance para-selectivity .

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